![molecular formula C10H6Cl2O2 B3231430 1,5-Dichloronaphthalene-2,6-diol CAS No. 132178-76-8](/img/structure/B3231430.png)
1,5-Dichloronaphthalene-2,6-diol
Overview
Description
Synthesis Analysis
The synthesis of DCND involves several methods, including Zincke’s reaction and Fries rearrangement . Zincke’s reaction utilizes naphthalene derivatives and chlorine gas to introduce chlorine atoms at specific positions. Fries rearrangement involves the transformation of 1,5-dichloronaphthalene into the corresponding diol by hydrolysis. These synthetic routes have been explored in the literature .
Molecular Structure Analysis
DCND adopts an achiral planar structure, with a maximum deviation of approximately 0.014 Å . It crystallizes in the orthorhombic space group P2₁2₁2₁ , forming a supramolecular chain through conventional O—H O hydrogen bonding. The crystallographic data provides insights into its three-dimensional arrangement .
Physical And Chemical Properties Analysis
Scientific Research Applications
Synthesis and Optical Properties
1,5-Dichloronaphthalene-2,6-diol is utilized in the synthesis of novel compounds with unique optical and electrochemical properties. For instance, Thalacker, Röger, and Würthner (2006) explored its application in creating amino-functionalized naphthalene diimides, which exhibit significant shifts in absorption maxima and high fluorescence quantum yields (Thalacker, Röger, & Würthner, 2006).
Thermal Decomposition and Polymerization
The compound is also significant in the study of thermal decomposition and polymerization. Das and Gurnule (2019) integrated this compound in a copolymer resin study, demonstrating its role in thermal decomposition and providing insights into energy and thermodynamics parameters (Das & Gurnule, 2019).
Dioxin Formation Studies
In environmental science, this compound contributes to understanding dioxin formation mechanisms. Evans and Dellinger (2005) used this compound to study the high-temperature oxidation of chlorophenols and their transformation into various products, including dioxins and furans (Evans & Dellinger, 2005).
Photovoltaic Device Improvement
In the field of renewable energy, particularly solar cell technology, the compound finds applications in improving device efficiency. Chen, Tseng, and Ko (2008) investigated the use of solvent mixtures including 1-chloronaphthalene (related to this compound) in polymer photovoltaic devices, leading to better crystallinity and performance (Chen, Tseng, & Ko, 2008).
properties
IUPAC Name |
1,5-dichloronaphthalene-2,6-diol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6Cl2O2/c11-9-5-1-3-7(13)10(12)6(5)2-4-8(9)14/h1-4,13-14H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIMGROGEZZBSDW-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C2=C1C(=C(C=C2)O)Cl)Cl)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6Cl2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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